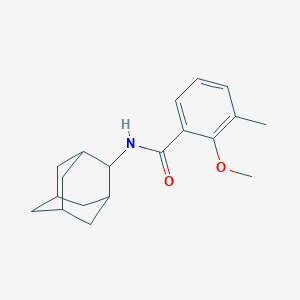![molecular formula C18H20N2O2 B244912 N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of phenylacetamide and has been studied extensively for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that play a role in inflammation, cancer, and viral replication. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide can alter the expression of genes that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has also been shown to inhibit the replication of HIV and other viruses by inhibiting the activity of viral enzymes. Additionally, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions and can be stored for long periods of time without degradation. However, one limitation of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research is to further elucidate its mechanism of action. This can be done by identifying its molecular targets and studying its effects on various cellular pathways. Another area of research is to study its potential use in combination with other drugs for the treatment of various diseases. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have synergistic effects with other drugs, and studying its combination with other drugs can lead to the development of more effective treatments. Additionally, future research can focus on the development of more potent and selective derivatives of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide for use in various scientific research applications.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide involves the reaction of 4-morpholineaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide in its pure form. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
Clave InChI |
OIDKJTLHLDHPNV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)
![2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244850.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244854.png)